molecular formula C8H10ClFN2O2 B2516806 3-Amino-3-(6-fluoropyridin-3-yl)propanoic acid;hydrochloride CAS No. 2361634-68-4

3-Amino-3-(6-fluoropyridin-3-yl)propanoic acid;hydrochloride

Cat. No.: B2516806
CAS No.: 2361634-68-4
M. Wt: 220.63
InChI Key: JUXRTVNFYHTXRX-UHFFFAOYSA-N
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Description

3-Amino-3-(6-fluoropyridin-3-yl)propanoic acid;hydrochloride is a chemical compound with the molecular formula C8H9FN2O2·HCl It is a derivative of propanoic acid, featuring an amino group and a fluoropyridinyl group

Preparation Methods

The synthesis of 3-Amino-3-(6-fluoropyridin-3-yl)propanoic acid;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoropyridine and propanoic acid derivatives.

    Reaction Conditions: The key steps involve the introduction of the amino group and the fluoropyridinyl group onto the propanoic acid backbone. This is achieved through a series of reactions including nucleophilic substitution and amination.

    Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

3-Amino-3-(6-fluoropyridin-3-yl)propanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.

    Substitution: The fluoropyridinyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols.

Scientific Research Applications

3-Amino-3-(6-fluoropyridin-3-yl)propanoic acid;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-3-(6-fluoropyridin-3-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets. The amino group and fluoropyridinyl group allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

3-Amino-3-(6-fluoropyridin-3-yl)propanoic acid;hydrochloride can be compared with other similar compounds such as:

Properties

IUPAC Name

3-amino-3-(6-fluoropyridin-3-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2.ClH/c9-7-2-1-5(4-11-7)6(10)3-8(12)13;/h1-2,4,6H,3,10H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXRTVNFYHTXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(CC(=O)O)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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